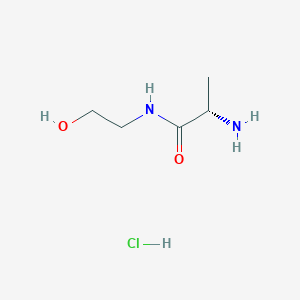
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazole derivative that has shown promising results in various studies as an anticancer and anti-inflammatory agent.
Mechanism Of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that the compound may exert its anticancer and anti-inflammatory effects through the inhibition of key enzymes involved in these processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. In animal models, the compound has been shown to reduce inflammation and improve symptoms of arthritis and colitis.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound is relatively expensive and may not be readily available in some research settings. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are several future directions for research on 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more potent derivatives of the compound with improved anticancer and anti-inflammatory activity. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in different disease models. Finally, the potential side effects and toxicity of the compound need to be thoroughly investigated before it can be considered for clinical use.
Synthesis Methods
The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid involves the reaction of 3-iodopyrazole with difluoroethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidic hydrolysis. The synthesis method has been optimized to obtain a high yield of the compound with purity greater than 95%.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results as an anti-inflammatory agent, reducing inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCUYPAYQBXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclopropyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2449107.png)






![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)